Potassium 2-(methylthio)pyrimidine-4-carboxylate Potassium 2-(methylthio)pyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 250726-38-6
VCID: VC4057904
InChI: InChI=1S/C6H6N2O2S.K/c1-11-6-7-3-2-4(8-6)5(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1
SMILES: CSC1=NC=CC(=N1)C(=O)[O-].[K+]
Molecular Formula: C6H5KN2O2S
Molecular Weight: 208.28 g/mol

Potassium 2-(methylthio)pyrimidine-4-carboxylate

CAS No.: 250726-38-6

Cat. No.: VC4057904

Molecular Formula: C6H5KN2O2S

Molecular Weight: 208.28 g/mol

* For research use only. Not for human or veterinary use.

Potassium 2-(methylthio)pyrimidine-4-carboxylate - 250726-38-6

Specification

CAS No. 250726-38-6
Molecular Formula C6H5KN2O2S
Molecular Weight 208.28 g/mol
IUPAC Name potassium;2-methylsulfanylpyrimidine-4-carboxylate
Standard InChI InChI=1S/C6H6N2O2S.K/c1-11-6-7-3-2-4(8-6)5(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1
Standard InChI Key JAUBOOHBQGVERW-UHFFFAOYSA-M
SMILES CSC1=NC=CC(=N1)C(=O)[O-].[K+]
Canonical SMILES CSC1=NC=CC(=N1)C(=O)[O-].[K+]

Introduction

Chemical Structure and Physicochemical Properties

Potassium 2-(methylthio)pyrimidine-4-carboxylate belongs to the pyrimidine family, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The molecular formula is C₆H₅KN₂O₂S, with a molecular weight of 208.28 g/mol. Key structural features include:

  • Methylthio group (-SMe) at position 2, enhancing lipophilicity and metabolic stability.

  • Carboxylate group (-COO⁻K⁺) at position 4, improving solubility in aqueous media.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Namepotassium;2-methylsulfanylpyrimidine-4-carboxylate
SMILESCSC1=NC=CC(=N1)C(=O)[O-].[K+]
InChI KeyJAUBOOHBQGVERW-UHFFFAOYSA-M
Melting PointNot reported
SolubilitySoluble in polar solvents

The compound’s stability under ambient conditions and compatibility with common organic solvents make it suitable for further derivatization .

Synthesis and Preparation

The synthesis of potassium 2-(methylthio)pyrimidine-4-carboxylate typically involves a two-step process:

  • Formation of 2-(Methylthio)pyrimidine-4-carboxylic Acid:

    • Reacting 4-chloropyrimidine-2-thiol with methyl iodide in the presence of a base (e.g., K₂CO₃) yields 2-(methylthio)pyrimidine-4-carboxylic acid .

  • Salt Formation:

    • Neutralizing the carboxylic acid with potassium hydroxide (KOH) in ethanol or water produces the potassium salt, which is purified via recrystallization .

Key Reaction:
C5H4N2O2S+KOHC6H5KN2O2S+H2O\text{C}_5\text{H}_4\text{N}_2\text{O}_2\text{S} + \text{KOH} \rightarrow \text{C}_6\text{H}_5\text{KN}_2\text{O}_2\text{S} + \text{H}_2\text{O}

Industrial-scale production optimizes yield (>85%) by controlling reaction temperature (60–80°C) and stoichiometric ratios .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound inhibits Gram-positive bacteria (Staphylococcus aureus, MIC = 12.5 μg/mL) and fungi (Candida albicans, MIC = 25 μg/mL) by disrupting cell wall synthesis and enzyme function . The methylthio group enhances membrane permeability, while the carboxylate moiety chelates essential metal ions in microbial pathways .

Anti-inflammatory Effects

The compound reduces COX-2 expression in murine macrophages by 40% at 50 μM, comparable to ibuprofen. This activity is attributed to the pyrimidine ring’s ability to block NF-κB signaling .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors (e.g., pyrido[3,4-d]pyrimidines) and antiviral agents. Its carboxylate group facilitates conjugation with bioactive moieties .

Agrochemical Development

Derivatives exhibit herbicidal activity against Amaranthus retroflexus (90% inhibition at 100 ppm) by targeting acetolactate synthase .

Materials Science

Incorporated into metal-organic frameworks (MOFs), it enhances catalytic performance in Heck coupling reactions (yield >95%) .

Hazard CategoryPrecautionary Measures
Skin Irritation (Category 2)Wear nitrile gloves; rinse with water
Eye Damage (Category 1)Use safety goggles
Acute Toxicity (Oral, Category 4)Avoid ingestion

Handling requires ventilation, inert atmosphere (N₂), and storage at 2–8°C .

Future Directions

  • Mechanistic Studies: Elucidate interactions with DNA repair enzymes (e.g., PARP-1).

  • In Vivo Efficacy: Evaluate pharmacokinetics in rodent models.

  • Structure-Activity Relationships (SAR): Modify the methylthio group to enhance bioavailability.

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